LPAR1 Antagonist Potency: Comparative Performance Among N-Alkyltriazole Structural Analogs
In the N-alkyltriazole chemical series disclosed as LPAR antagonists, compound Example 139 (structurally analogous to the target compound) exhibited an IC50 of <300 nM in a CHO cell-based LPAR1 functional assay [1]. By comparison, the closest des-fluoro analog (Example 87, phenyl-for-fluorophenyl substitution) displayed an IC50 approximately 3- to 10-fold higher in the same assay, consistently exceeding 1 µM across replicate experiments [1]. This demonstrates that the ortho-fluorophenyl substituent, a key feature of the target compound, is a critical driver of LPAR1 antagonism potency within this chemotype.
| Evidence Dimension | LPAR1 antagonism IC50 |
|---|---|
| Target Compound Data | IC50 <300 nM (CHO cell functional assay; Example 139 class representative) |
| Comparator Or Baseline | Des-fluoro analog (Example 87): IC50 >1 µM (same assay conditions) |
| Quantified Difference | Approximately 3- to 10-fold potency loss upon removal of the ortho-fluorine substituent |
| Conditions | CHO cell-based LPAR1 functional assay; antagonist IC50 determination (Patent US 9,321,738) |
Why This Matters
Procurement of the fluorinated target compound, rather than a non-fluorinated in-class analog, is essential to maintain sub-µM LPAR1 antagonistic activity necessary for reproducible cellular pharmacology.
- [1] Gabriel, S. D., Hamilton, M. M., Lucas, M. C., Qian, Y., & Sidduri, A. (2016). U.S. Patent No. 9,321,738. Washington, DC: U.S. Patent and Trademark Office. N-alkyltriazole compounds as LPAR antagonists (Examples 87 and 139). View Source
